molecular formula C15H12N2O5 B3838036 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3838036
M. Wt: 300.27 g/mol
InChI Key: KWNMPOKRGCULJL-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ABP, is a chemical compound that has been extensively studied for its potential therapeutic properties. ABP is a pyrimidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In

Mechanism of Action

The mechanism of action of 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to scavenge free radicals and protect cells against oxidative stress. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic properties. This compound has also been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, there are also some limitations to using this compound in lab experiments. It may exhibit toxicity at high doses, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new derivatives of this compound with improved therapeutic properties. Another area of interest is the identification of the precise mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the potential toxicity of this compound and its derivatives, as well as their pharmacokinetics and pharmacodynamics.

Scientific Research Applications

1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects. This compound has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to scavenge free radicals and protect cells against oxidative stress. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-2-5-17-14(19)10(13(18)16-15(17)20)6-9-3-4-11-12(7-9)22-8-21-11/h2-4,6-7H,1,5,8H2,(H,16,18,20)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNMPOKRGCULJL-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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